REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](Cl)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(N(CC)CC)C.[N+:20]([C:23]1[CH:29]=[CH:28][C:26]([NH2:27])=[CH:25][CH:24]=1)([O-:22])=[O:21].O>CN(C1C=CN=CC=1)C.O1CCCC1>[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH:27][C:26]2[CH:28]=[CH:29][C:23]([N+:20]([O-:22])=[O:21])=[CH:24][CH:25]=2)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
111.34 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
72.86 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
82.88 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C1=CC=NC=C1
|
Control Type
|
AMBIENT
|
Setpoint
|
24 °C
|
Type
|
CUSTOM
|
Details
|
stirred under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to a reactor
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
to provide a 5° C. solution
|
Type
|
CUSTOM
|
Details
|
is completed over the next 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a reaction temperature of 5° C. to 8° C
|
Type
|
CUSTOM
|
Details
|
The resultant precipitated product
|
Type
|
FILTRATION
|
Details
|
is recovered by filtration
|
Type
|
WASH
|
Details
|
then washed with deionized water (500 milliliters)
|
Type
|
ADDITION
|
Details
|
The wet filter cake is added to acetone (500 milliliters)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
WAIT
|
Details
|
The acetone suspension is held at 2° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
to recover the crystalline precipitate
|
Type
|
FILTRATION
|
Details
|
The recovered filter cake
|
Type
|
CUSTOM
|
Details
|
is dried in a vacuum oven at 110° C.
|
Type
|
CUSTOM
|
Details
|
Additional solids precipitated from the acetone mother liquor from the initial
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
CONCENTRATION
|
Details
|
upon concentration
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to recover
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |